molecular formula C14H18N6 B2706247 N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine CAS No. 1706446-74-3

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Cat. No. B2706247
CAS RN: 1706446-74-3
M. Wt: 270.34
InChI Key: PQARIKUGFHWGTD-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinamine derivative that has shown promising results in scientific research, particularly in the field of drug discovery and development.

Scientific Research Applications

Electrophilic Amination and Its Applications

Electrophilic amination of amino acids with N-Boc-oxaziridines leads to the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process, developed on a multigram scale, highlights the key reaction's versatility in accommodating various functional groups found in amino acids' side chains. Such methodologies provide a general approach to synthesizing complex molecules that could be essential in pharmaceutical research and development (Hannachi et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines explores reactions of secondary amines with trichloropyridazine. This investigation sheds light on creating novel compounds, potentially providing new pathways for developing therapeutic agents. The study illustrates the chemical versatility and potential applications of such compounds in medicinal chemistry (Peet, 1984).

Role in Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds, such as pyridines and pyrazines, play significant roles in pharmaceuticals and agrochemicals due to their high biological activities. The study on these compounds underlines their importance in various applications, ranging from herbicides and insecticides to pharmaceutical intermediates. This research contextualizes the broader implications of studying specific nitrogen-containing heterocyclic compounds for industrial and medicinal applications (Higasio & Shoji, 2001).

Complex Formation and Coordination Chemistry

The study of bis(N-acetyl-DL-leucinate)copper(II) complexes and their amine adducts reveals insights into coordination chemistry and complex formation. This research provides a foundational understanding of how specific molecules interact with metals, which is crucial for designing metal-based drugs or understanding metal ions' roles in biological systems (Marcotrigiano et al., 1979).

Synthesis and Biological Activity of Piperazine Derivatives

The efficient synthesis of piperazine-2,6-dione and its derivatives, along with their evaluation for anticancer activity, showcases the direct application of such compounds in searching for new therapeutic agents. This research demonstrates the potential of piperazine derivatives in contributing to the development of novel anticancer drugs (Kumar et al., 2013).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-4-5-16-13(10-11)17-12-2-3-14(19-18-12)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARIKUGFHWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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